molecular formula C9H12O2 B1488589 cis-2-Ethynylcyclohexane-1-carboxylic acid CAS No. 1932329-78-6

cis-2-Ethynylcyclohexane-1-carboxylic acid

Cat. No.: B1488589
CAS No.: 1932329-78-6
M. Wt: 152.19 g/mol
InChI Key: HDLBVCGPCWUMQL-JGVFFNPUSA-N
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Description

cis-2-Ethynylcyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring with an ethynyl group (C≡CH) attached to the second carbon and a carboxylic acid group (COOH) attached to the first carbon

Synthetic Routes and Reaction Conditions:

  • Hydration of Alkynes: One common synthetic route involves the hydration of an alkyne precursor. The ethynyl group can be introduced through a hydration reaction, often catalyzed by mercury (II) sulfate, leading to the formation of the cyclohexane ring.

  • Hydroboration-Oxidation: Another method is hydroboration-oxidation, where borane (BH3) adds to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the carboxylic acid group.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing these reactions for scalability, ensuring high yield and purity of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes, using reagents like lithium aluminium hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the ethynyl group, involving halogenation or other electrophilic additions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizers.

  • Reduction: LiAlH4, sodium borohydride (NaBH4).

  • Substitution: Halogens (Cl2, Br2), Lewis acids.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or carbon dioxide (CO2).

  • Reduction: Alcohols, aldehydes.

  • Substitution: Halogenated compounds, alcohols.

Scientific Research Applications

Chemistry: cis-2-Ethynylcyclohexane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for bioactive compounds, potentially influencing biological pathways and processes. Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: Its applications extend to material science, where it can be used in the development of new polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, the carboxylic acid group can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in conjugation reactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • trans-2-Ethynylcyclohexane-1-carboxylic acid: The trans isomer has a different spatial arrangement, leading to distinct chemical and physical properties.

  • Cyclohexane-1-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

(1R,2S)-2-ethynylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLBVCGPCWUMQL-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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